molecular formula C7H14O2 B1594287 2-Methoxycyclohexan-1-ol CAS No. 2979-24-0

2-Methoxycyclohexan-1-ol

Cat. No. B1594287
CAS RN: 2979-24-0
M. Wt: 130.18 g/mol
InChI Key: DCQQZLGQRIVCNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxycyclohexan-1-ol, also known as 2-MCH, is a synthetic alcohol derived from cyclohexanol and methoxyphenol. It is used in a variety of applications, including as an intermediate in the synthesis of pharmaceuticals, as a solvent, and as a flavoring agent. 2-MCH is an important chemical compound due to its unique properties, such as its low toxicity and its ability to act as a catalyst in a number of reactions.

Scientific Research Applications

Application in Neuroscience Research

    Summary of the Application

    2-Methoxycyclohexan-1-ol has been used in neuroscience research, specifically in studies related to TRPM8 ion channels . TRPM8 is a cation channel expressed in sensory nerve endings that serves as the primary cold sensor in mammals .

    Methods of Application or Experimental Procedures

    In the study, the researchers synthesized and tested trans-2-methoxycyclohexan-1-ol (2-metoxy-CHol) to investigate whether the substituted cyclohexane ring of rapamycin by itself is sufficient to evoke TRPM8 activation . However, they could not detect any TRPM8 responses to 2-metoxy-CHol at concentrations up to 100 µM .

    Results or Outcomes

    The results of the study indicated that 2-Methoxycyclohexan-1-ol did not activate TRPM8 responses at concentrations up to 100 µM . This suggests that the 2-metoxy-CHol is not sufficient to evoke TRPM8 activation .

properties

IUPAC Name

2-methoxycyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-9-7-5-3-2-4-6(7)8/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQQZLGQRIVCNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90883546
Record name Cyclohexanol, 2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxycyclohexan-1-ol

CAS RN

2979-24-0, 7429-40-5, 7429-41-6
Record name 2-Methoxycyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2979-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanol, 2-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002979240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanol, 2-methoxy-, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007429405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanol, 2-methoxy-, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007429416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanol, 2-methoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexanol, 2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxycyclohexan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.120
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Cyclohexanol, 2-methoxy-, (1R,2R)-rel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Ruthenium Catalyzed Hydrogenations. For guaiacol hydrogenation in the presence of ruthenium catalyst the products were similar to those identified earlier in our laboratory. At 150° C., 30% of the guaiacol had already been converted by the time the reactor reached temperature, time zero in FIG. 1. The primary product was that resulting from saturation of the phenolic ring, 2-methoxycyclohexanol (60% yield @ 4 h). Cyclohexanediol was the secondary product (11%), although cyclohexanol was also significant (6%). The methanol byproduct was found (1%). There was little phenol formed at this temperature. At 200° C. the initial conversion of guaiacol during heatup was 44%. As shown in FIG. 2 the methoxycyclohexanols were still the main product (54% yield @ 4 h), but cyclohexanediol became less important (4%) while more cyclohexanol was formed (12%). More methanol was present (2%), as was more phenol. At 250° C., 60% of the guaiacol was converted by the time the reactor reached temperature. As shown in FIG. 3 cyclohexanol almost surpassed methoxycyclohexanols as the main product. Methoxycyclohexanol yield peaked at 17% in the 1 to 2 h range before reacting on to secondary products. The maximum cyclohexanol yield was 13%. Cyclohexanediol was only a minor product (1%). More phenol was evident and cyclohexane became a significant product (2%); however, the hexane recovery is likely limited by its low solubility in the water. More cyclohexane may have been actually produced and remained in the reactor as a separate light phase, which could not be sampled by our method. Over the period of the test, the amount of aqueous phase products is reduced. A large methane gas product was produced in this test, as has been reported for processing at these conditions of temperature and catalyst wherein phenol was extensively gasified at as low as 250° C.xi At 300° C., phenol is the primary product that was recoverable. Cyclohexanol and methoxycyclohexanol are early products which are reduced to low levels within the first hour at temperature. All three isomers of methyl-phenol (cresols) are significant byproducts, as is benzene. Cyclohexane is present in the water product only at low concentration, but is likely present as a significant product in a separate phase. Because of the large amount of methane gas formation, this test was hydrogen limited with the reactor pressure surpassing the pressure set point after 1 h of operation and this factor is expected to have skewed the mechanism away from the high-use hydrogenation pathways, such as saturation of the aromatic ring. xiElliott, D. C.; Hart, T. R.; Neuenschwander, G. G. “Chemical Processing in High-Pressure Aqueous Environments. 8. Improved Catalysts for Hydrothermal Gasification.” Ind Eng. Chem. Res. 45(11) 3776-81, 2006.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxycyclohexan-1-ol
Reactant of Route 2
2-Methoxycyclohexan-1-ol
Reactant of Route 3
Reactant of Route 3
2-Methoxycyclohexan-1-ol
Reactant of Route 4
2-Methoxycyclohexan-1-ol
Reactant of Route 5
Reactant of Route 5
2-Methoxycyclohexan-1-ol
Reactant of Route 6
2-Methoxycyclohexan-1-ol

Citations

For This Compound
34
Citations
J Zhao, X Bai, XY Wei, Y Dilixiati, JH Lv… - Journal of Solid State …, 2023 - Elsevier
… BR in guaiacol was hydrogenated by H⋯H transfer to produce 2-methoxycyclohexan-1-one (MCH I ) and 2-methoxycyclohexan-1-ol (MCH II ) in sequence and subsequent …
Number of citations: 0 www.sciencedirect.com
Z Cao, J Engelhardt, M Dierks, MT Clough… - Angewandte …, 2017 - Wiley Online Library
… activity for direct hydrogenation of guaiacol to 2-methoxycyclohexan-1-ol. Second, Ni 2 P/C … or (“indirect”) full hydrogenation to 2-methoxycyclohexan-1-ol followed by HDO (Scheme 1). …
Number of citations: 85 onlinelibrary.wiley.com
C Nania, M Bertini, L Gueci, F Ferrante… - Physical Chemistry …, 2023 - pubs.rsc.org
… 4 Elementary steps related to the transformation on the platinum cluster of 2-methoxycyclohexan-1-ol to methoxycyclohexane and the OCH 3 loss from the latter (HYD pathway 2). The …
Number of citations: 5 pubs.rsc.org
C Chen, P Liu, H Xia, J Jiang, X Yang… - … Sustainable Chemistry & …, 2021 - ACS Publications
… the main product in the reaction and 2-methoxycyclohexan-1-ol was detected (Table 4 entry … Overall, 18% yield of 2,6-dimethoxycyclohexan-1-ol, 26% yield of 2-methoxycyclohexan-1-ol…
Number of citations: 13 pubs.acs.org
C Palazzi, L Oliva, M Signoretto, G Strukul - Journal of Catalysis, 2000 - Elsevier
… In both cases after 24 h no epoxide but only cyclohexene glycol and 2-methoxycyclohexan-1-ol were found in the system, proving that under the experimental conditions used the mild …
Number of citations: 37 www.sciencedirect.com
C Chen, P Liu, H Xia, M Zhou… - Journal of the Chinese …, 2021 - Wiley Online Library
… When methoxy substitution of the O-terminus aryl ring led to a decreased yield of 2-methoxycyclohexan-1-ol (45%), compared to no substituent group on the O-terminus aryl ring (Table …
Number of citations: 14 onlinelibrary.wiley.com
AF Kareem, HT Ghanim - Indian Journal of Forensic …, 2020 - pdfs.semanticscholar.org
… The S1 Schiff base [ 4,4’-((1Z,1’Z)-((6-hydroxy5-((4-hydroxycyclohexyl) diazenyl) pyrimidine2,4diyl) bis (azaneylylidene)) bis (methaneylylidene)) bis (2-methoxycyclohexan-1-ol) ] …
Number of citations: 1 pdfs.semanticscholar.org
LF Vázquez-Fuentes, MA Cortés-Jácome… - Catalysis Today, 2022 - Elsevier
… Here, mainly two oxygenated byproducts were observed, 2Me4MPh and 2MePh, but two new ones emerged: 2-methoxycyclohexan-1-ol (2MeCHOH) and cyclohexanol (CHOH). These …
Number of citations: 4 www.sciencedirect.com
K Itoh, S Shino, H Maekawa, I Nishiguchi - Journal of Electroanalytical …, 2001 - Elsevier
A new route for the synthesis of 2-arylcyclohexanones starting from cyclohexanones was established. This synthetic route involves electrochemical oxidation as the key step and …
Number of citations: 4 www.sciencedirect.com
M Hua, J Song, C Xie, H Wu, Y Hu, X Huang, B Han - Green Chemistry, 2019 - pubs.rsc.org
… (Table 2, entry 4), and the cleavage of guaiacol, a typical model compound of lignin, efficiently occurred to generate cyclohexanol, cyclohexane-1,2-diol and 2-methoxycyclohexan-1-ol …
Number of citations: 54 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.